SB228357 (CAS: 181629-93-6) is a highly selective, orally bioavailable biarylcarbamoylindoline derivative that functions as a potent 5-HT2C and 5-HT2B receptor antagonist and inverse agonist [1]. Procurement-relevant properties include its high analytical purity (≥99% via HPLC), excellent brain penetrance, and robust oral bioavailability, which distinguish it from peptide-based or poorly absorbed alternatives [2]. Unlike standard neutral antagonists, SB228357 completely abolishes basal receptor activity in functional assays, making it a critical tool compound for neuropharmacological research and advanced GPCR assay development .
Substituting SB228357 with generic 5-HT2C antagonists (such as RS-102221) or earlier-generation indoline derivatives routinely compromises assay integrity and pharmacokinetic profiling [1]. Older 1-(3-pyridylcarbamoyl)indoline precursors exhibit significant cytochrome P450 inhibitory liability, which confounds metabolic stability assays and multi-drug screening panels [2]. Furthermore, standard antagonists often act as neutral blockers rather than true inverse agonists; they fail to suppress constitutive receptor activity in highly sensitive phosphoinositide (PI) hydrolysis models . Finally, many alternative 5-HT2C ligands lack the robust oral bioavailability required for non-invasive in vivo behavioral studies, forcing researchers to rely on intraperitoneal or intracerebroventricular administration[3].
SB228357 demonstrates exceptional selectivity for the 5-HT2C receptor, exhibiting a pKi of 9.0–9.1, compared to a pKi of only 6.9–7.0 for the closely related 5-HT2A receptor [1]. This >100-fold selectivity margin ensures minimal off-target binding compared to less selective agents like ritanserin, which binds both receptors with high affinity and confounds subtype-specific pathway analysis [2].
| Evidence Dimension | Receptor binding affinity (pKi) |
| Target Compound Data | SB228357: pKi 9.0–9.1 (5-HT2C) vs. 6.9–7.0 (5-HT2A) |
| Comparator Or Baseline | Ritanserin: High affinity for both 5-HT2A and 5-HT2C (lack of selectivity) |
| Quantified Difference | >100-fold selectivity for 5-HT2C over 5-HT2A |
| Conditions | Radioligand binding assay in human recombinant receptors expressed in HEK293 cells |
High selectivity prevents confounding off-target effects in complex neuropharmacological screening and behavioral assays.
As a biarylcarbamoylindoline, SB228357 was specifically engineered to overcome the metabolic limitations of its predecessors. It demonstrates significantly reduced cytochrome P450 inhibitory liability compared to the older 1-(3-pyridylcarbamoyl)indoline series [1].
| Evidence Dimension | Cytochrome P450 inhibitory liability |
| Target Compound Data | SB228357: Reduced P450 inhibition |
| Comparator Or Baseline | 1-(3-pyridylcarbamoyl)indolines: High P450 inhibition |
| Quantified Difference | Significant reduction in CYP interference |
| Conditions | In vitro metabolic profiling and pharmacokinetic screening |
Reduced CYP inhibition is critical for multi-drug screening panels and accurate pharmacokinetic profiling without assay interference.
SB228357 exhibits robust oral bioavailability, significantly reversing haloperidol-induced catalepsy at oral doses of 0.32–10 mg/kg [1]. In contrast, the highly selective 5-HT2A antagonist MDL-100907 completely fails to attenuate catalepsy even at active doses (0.003–0.1 mg/kg p.o.) [2].
| Evidence Dimension | Reversal of haloperidol-induced catalepsy |
| Target Compound Data | SB228357: Significant reversal at 0.32–10 mg/kg p.o. |
| Comparator Or Baseline | MDL-100907: No reversal at 0.003–0.1 mg/kg p.o. |
| Quantified Difference | Complete efficacy vs. zero efficacy in anticataleptic response |
| Conditions | Haloperidol (1.13 mg/kg i.p.) induced catalepsy in rat models |
Procuring an orally active compound eliminates the need for invasive administration routes in preclinical behavioral models.
Beyond competitive antagonism, SB228357 acts as a complete inverse agonist at the human cloned 5-HT2C receptor. In a 5-HT-stimulated phosphoinositide (PI) hydrolysis model, it completely abolishes basal receptor activity, a functional outcome not achievable with standard neutral antagonists [1].
| Evidence Dimension | Suppression of basal receptor activity |
| Target Compound Data | SB228357: Complete abolition of basal activity (inverse agonism) |
| Comparator Or Baseline | Neutral 5-HT2C antagonists: Only block agonist-induced activation |
| Quantified Difference | 100% suppression of basal constitutive activity |
| Conditions | 5-HT-stimulated PI hydrolysis functional assay |
True inverse agonism is essential for researchers studying constitutive GPCR signaling and baseline receptor tone.
Due to its excellent oral bioavailability and brain penetrance, SB228357 is the preferred tool compound for non-invasive in vivo studies, such as rat mCPP-induced hypolocomotion and haloperidol-induced catalepsy models[1].
Its validated status as a complete inverse agonist makes SB228357 ideal for phosphoinositide (PI) hydrolysis assays where the research objective requires suppressing basal 5-HT2C receptor signaling rather than merely blocking agonist binding .
Because it possesses significantly reduced cytochrome P450 inhibitory liability compared to earlier indoline derivatives, SB228357 is highly suitable for complex metabolic panels and co-administration studies where CYP interference must be minimized [2].